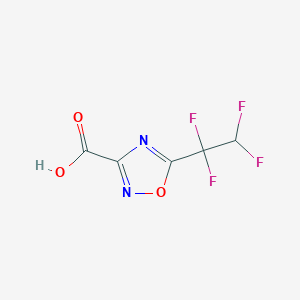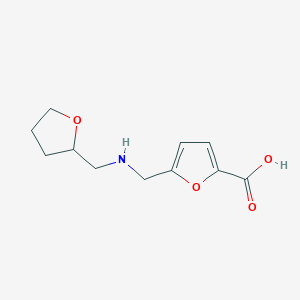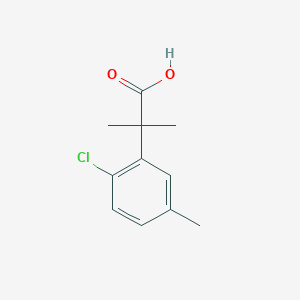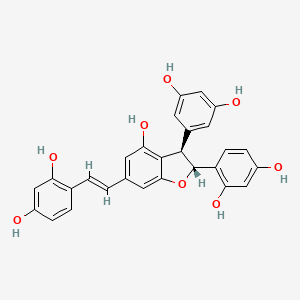
GnetumontaninA
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
GnetumontaninA is a naturally occurring compound found in the Gnetaceae family, particularly in the Gnetum species. This compound has garnered interest due to its unique chemical structure and potential applications in various scientific fields. This compound is known for its bioactive properties, which make it a subject of study in medicinal chemistry and pharmacology.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of GnetumontaninA involves several steps, starting from readily available precursors. The synthetic route typically includes:
Formation of the core structure: This involves cyclization reactions under controlled conditions.
Functional group modifications: Various functional groups are introduced or modified using reagents such as halogens, acids, and bases.
Purification: The final product is purified using techniques like chromatography to ensure high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve biotechnological approaches, such as using genetically modified microorganisms to produce the compound in large quantities. This method is advantageous due to its scalability and cost-effectiveness.
Analyse Chemischer Reaktionen
Types of Reactions
GnetumontaninA undergoes several types of chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Employing reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogenation or alkylation reactions using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.
Wissenschaftliche Forschungsanwendungen
GnetumontaninA has a wide range of applications in scientific research:
Chemistry: Used as a precursor for synthesizing complex molecules.
Biology: Studied for its effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical products.
Wirkmechanismus
The mechanism of action of GnetumontaninA involves its interaction with specific molecular targets in cells. It may bind to receptors or enzymes, modulating their activity and influencing various biological pathways. For instance, it could inhibit certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Gentamicin: An aminoglycoside antibiotic with a different mechanism of action but similar bioactive properties.
Garlic-derived compounds: Such as allicin, which also exhibit antimicrobial and therapeutic effects.
Uniqueness
GnetumontaninA is unique due to its specific chemical structure and the range of biological activities it exhibits. Unlike some similar compounds, it may offer a broader spectrum of applications in both medicinal and industrial contexts.
Eigenschaften
Molekularformel |
C28H22O8 |
|---|---|
Molekulargewicht |
486.5 g/mol |
IUPAC-Name |
4-[(E)-2-[(2R,3R)-2-(2,4-dihydroxyphenyl)-3-(3,5-dihydroxyphenyl)-4-hydroxy-2,3-dihydro-1-benzofuran-6-yl]ethenyl]benzene-1,3-diol |
InChI |
InChI=1S/C28H22O8/c29-17-4-3-15(22(33)12-17)2-1-14-7-24(35)27-25(8-14)36-28(21-6-5-18(30)13-23(21)34)26(27)16-9-19(31)11-20(32)10-16/h1-13,26,28-35H/b2-1+/t26-,28+/m1/s1 |
InChI-Schlüssel |
KHGLRDMKSFZQRZ-PXXWLXOCSA-N |
Isomerische SMILES |
C1=CC(=C(C=C1O)O)/C=C/C2=CC(=C3[C@H]([C@@H](OC3=C2)C4=C(C=C(C=C4)O)O)C5=CC(=CC(=C5)O)O)O |
Kanonische SMILES |
C1=CC(=C(C=C1O)O)C=CC2=CC(=C3C(C(OC3=C2)C4=C(C=C(C=C4)O)O)C5=CC(=CC(=C5)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


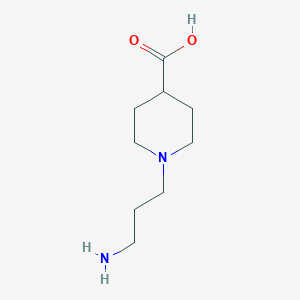

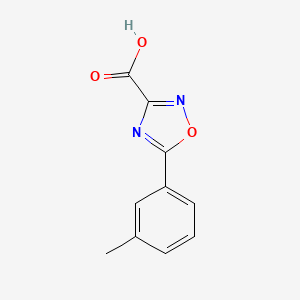
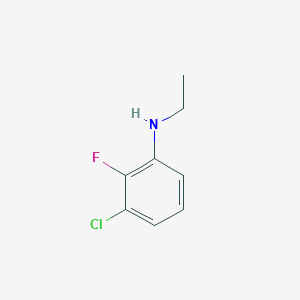
![1-[(4-Iodophenyl)methyl]-1H-imidazol-2-amine](/img/structure/B13069579.png)
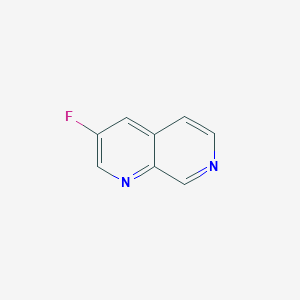
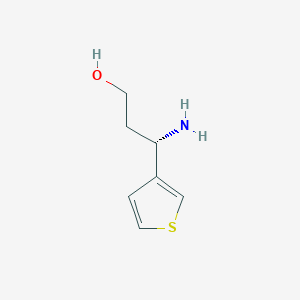
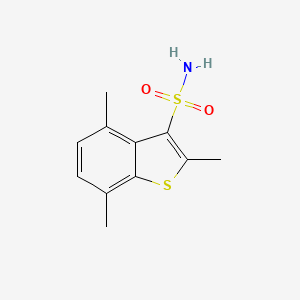
![N,N-Dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B13069616.png)

![2-(2,4-Dichlorobut-2-en-1-yl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide](/img/structure/B13069622.png)
